Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester
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Overview
Description
Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester is an organic compound with the molecular formula C12H16O3. It is also known as ethyl 2-methyl-3-phenoxypropanoate. This compound is characterized by the presence of a phenoxy group attached to a propanoic acid ester, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-3-phenoxy-, ethyl ester typically involves the esterification of 2-methyl-3-phenoxypropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 2-methyl-3-phenoxypropanoic acid.
Reduction: Formation of 2-methyl-3-phenoxypropanol.
Substitution: Formation of various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mechanism of Action
The mechanism by which propanoic acid, 2-methyl-3-phenoxy-, ethyl ester exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an antagonist of olfactory receptors, particularly OR2AT4, which is a G-protein-coupled receptor expressed in human primary keratinocytes . This interaction can modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-, ethyl ester: Lacks the phenoxy group, making it less versatile in chemical reactions.
Propanoic acid, 3-phenoxy-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Phenoxyacetic acid derivatives: Share the phenoxy group but differ in the acetic acid backbone
Uniqueness
Propanoic acid, 2-methyl-3-phenoxy-, ethyl ester is unique due to the combination of the phenoxy group and the propanoic acid ester, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
646064-56-4 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 2-methyl-3-phenoxypropanoate |
InChI |
InChI=1S/C12H16O3/c1-3-14-12(13)10(2)9-15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
CPDSKZDSSZKMMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)COC1=CC=CC=C1 |
Origin of Product |
United States |
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